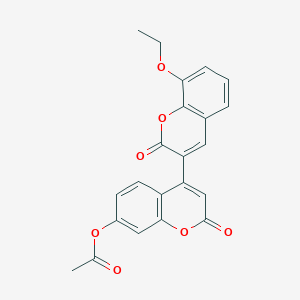
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate, also known as EOC, is a chemical compound that has gained attention in scientific research due to its potential in various applications.
Aplicaciones Científicas De Investigación
Catalytic Reactions and Syntheses
Research on rhodium(II) acetate-catalyzed reactions demonstrates the synthesis of complex molecules from simpler precursors, such as the formation of 4-aryl-2-hydroxy-naphthoates or β,γ-unsaturated esters from ethyl 2-diazo-3-oxopent-4-enoates. This type of catalytic reaction is indicative of the potential for synthesizing complex organic compounds like "4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate" through similarly innovative methods (Taylor & Davies, 1983).
Corrosion Inhibition
Quinoxalines compounds have been studied for their corrosion inhibition efficiencies, which suggests that organic compounds bearing oxochromenyl groups might similarly exhibit useful properties in protecting metals against corrosion, given the structural similarities and potential for interaction with metal surfaces (Zarrouk et al., 2014).
Polymer Science
In polymer science, the manipulation of conjugation lengths in polymers like poly[2-methoxy-5-((2‘-ethylhexyl)oxy)-1,4-phenylenevinylene] highlights the importance of precise structural control over organic molecules for tuning their optical properties. This relevance underscores the potential utility of "4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate" in materials science, particularly in the development of organic electronics or fluorescent materials (Padmanaban & Ramakrishnan, 2000).
Anti-microbial Activity
The synthesis and anti-microbial activity of thiazole substituted coumarins, starting from compounds similar to "4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate," suggest potential biological applications. These compounds have been shown to possess significant antibacterial and antifungal activities, indicating the possible use of "4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate" in developing new antimicrobial agents (Parameshwarappa et al., 2009).
Propiedades
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-3-26-18-6-4-5-13-9-17(22(25)29-21(13)18)16-11-20(24)28-19-10-14(27-12(2)23)7-8-15(16)19/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVRBNKUCMSLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-4-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B2857810.png)
![1-methyl-1H-benzo[d]imidazol-5-yl benzofuran-2-carboxylate](/img/structure/B2857811.png)
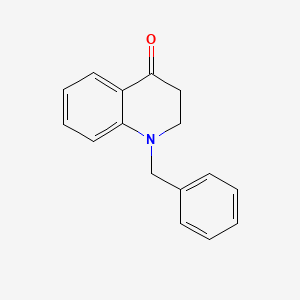
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2857814.png)
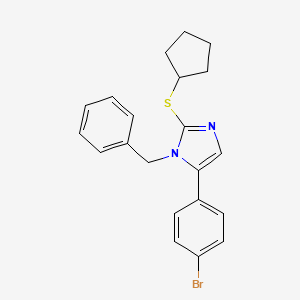
![6-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B2857817.png)
![2-({2'-Amino-3'-cyano-6',7-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2857818.png)
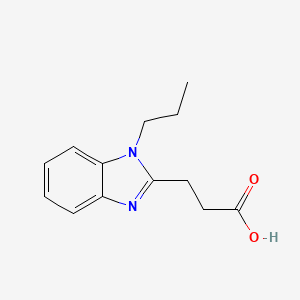
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2857823.png)

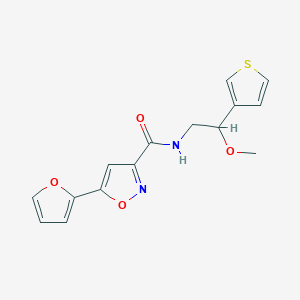
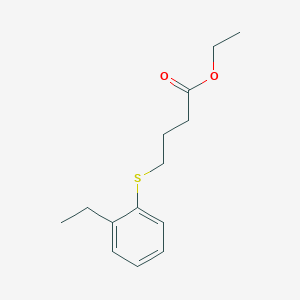
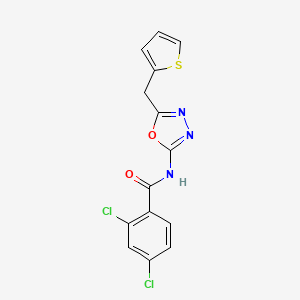
![(2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B2857830.png)